molecular formula C27H48 B586912 alpha-Cholestane-d4 CAS No. 205529-74-4

alpha-Cholestane-d4

Cat. No.: B586912
CAS No.: 205529-74-4
M. Wt: 376.705
InChI Key: XIIAYQZJNBULGD-ZMFVDLGJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Cholestane-d4 is a deuterated analog of cholestane, a fundamental saturated sterane found in the core structure of many sterols. This compound is primarily valued in analytical chemistry as a perfect internal standard for the quantitative analysis of sterols and related lipids via mass spectrometry. The four deuterium atoms create a distinct mass shift from the native compound, allowing for precise measurement and correction for sample loss during preparation without interfering with the detection of analytes. Researchers utilize this compound in methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for applications in metabolomics, lipidomics, and environmental analysis. It is critical for ensuring data accuracy in studies profiling cholesterol and its metabolites in biological samples such as blood plasma or tissues. This high-purity compound is provided for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the product's Certificate of Analysis for specific information on chemical purity, isotopic enrichment, and recommended storage conditions.

Properties

IUPAC Name

(5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21-,22+,23-,24+,25+,26+,27-/m1/s1/i7D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIAYQZJNBULGD-ZMFVDLGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C(C1)([2H])[2H])CC[C@@H]4[C@H](C)CCCC(C)C)C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cholesterol as the Primary Starting Material

The synthesis of this compound typically begins with cholesterol (CAS 57-88-5), a readily available sterol precursor. Cholesterol’s tetracyclic structure provides the foundational framework for introducing deuterium at the α-positions (C2 and C4) relative to the carbonyl groups in intermediate keto-steroids.

Oxidation to 4-Cholesten-3,6-dienone

The first step involves the oxidation of cholesterol using pyridinium chlorochromate (PCC) in dichloromethane (DCM). This reaction selectively oxidizes hydroxyl groups to ketones, yielding 4-cholesten-3,6-dienone (83% yield). The reaction conditions—7.0 equivalents of PCC at room temperature for 24 hours—ensure complete conversion while minimizing side reactions.

Reaction Conditions:

  • Oxidizing Agent: PCC (7.0 eq.)

  • Solvent: Dichloromethane

  • Time: 24 hours

  • Yield: 83%

Hydrogenation to 3,6-Cholestandione

The dienone intermediate undergoes catalytic hydrogenation using 10% palladium-on-carbon (Pd-C) under high-pressure hydrogen (70 psi) in ethyl acetate. This step saturates the double bonds, producing 3,6-cholestandione in quantitative yield.

Reaction Conditions:

  • Catalyst: 10% Pd-C

  • Pressure: 70 psi H₂

  • Solvent: Ethyl acetate

  • Time: 40 hours

  • Yield: >99%

Deuterium Incorporation via Base-Catalyzed Exchange

Deuteration at the α-positions (C2 and C4) is achieved using sodium deuteroxide (NaOD) in dioxane. This step exploits the acidity of α-hydrogens adjacent to carbonyl groups, facilitating H-D exchange under reflux conditions.

Mechanism of Deuterium Incorporation

The keto-enol tautomerism of 3,6-cholestandione allows enolate formation, which reacts with deuterium oxide (D₂O) to replace hydrogens with deuterium. Refluxing for 36 hours ensures complete deuteration at the target positions, yielding 3,6-cholestandione-2,2,4,4-d4 (91% yield).

Reaction Conditions:

  • Deuterating Agent: NaOD (in situ)

  • Solvent: Dioxane

  • Temperature: Reflux

  • Time: 36 hours

  • Yield: 91%

Reduction to this compound

The final step involves reductive removal of the carbonyl groups. Treatment with tosylhydrazine forms a tosylhydrazone intermediate, which is subsequently reduced using sodium borohydride (NaBH₄) in methanol.

Tosylhydrazone Formation and Reduction

  • Tosylhydrazone Formation:

    • Reagent: Tosylhydrazine

    • Solvent: Methanol

    • Time: 3 hours

  • Reduction:

    • Reducing Agent: NaBH₄

    • Temperature: Reflux

    • Time: 8 hours

    • Yield: 73–87%

This two-step process converts the deuterated diketone into this compound, with isotopic purity confirmed by gas chromatography–mass spectrometry (GC-MS).

Characterization and Quality Control

Infrared (IR) Spectroscopy

The IR spectrum of 3,6-cholestandione-2,2,4,4-d4 shows characteristic absorption bands at 2183 cm⁻¹ (C–D stretch) and 1715 cm⁻¹ (C=O stretch), confirming deuterium incorporation and ketone retention.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (200 MHz, CDCl₃):

    • Absence of signals at δ 2.3–2.8 (C2 and C4 hydrogens) confirms deuteration.

    • Residual signals at δ 0.70–0.85 correspond to methyl groups.

  • ¹³C NMR (50 MHz, CDCl₃):

    • Peaks at δ 171–205 ppm verify carbonyl carbons in intermediates.

Purity and Isotopic Enrichment

Commercial this compound (e.g., LGC Standards) exhibits >95% chemical purity by HPLC and >98% isotopic enrichment, as validated by high-resolution mass spectrometry (HRMS).

Analytical Data Table:

ParameterSpecificationMethod
Purity>95%HPLC
Isotopic Enrichment>98% D4HRMS
Molecular Weight376.695 g/molCalculated
Storage Conditions+4°C

Challenges and Optimizations in Synthesis

Deuterium Exchange Efficiency

Early attempts using alternative bases (e.g., KOD) resulted in incomplete deuteration due to steric hindrance around the α-positions. Optimizing NaOD concentration and reaction time improved deuterium incorporation to >95%.

Byproduct Formation During Reduction

Over-reduction of the tosylhydrazone intermediate can yield undesired cholestanol derivatives. Controlling NaBH₄ stoichiometry and reaction temperature minimizes byproducts, ensuring >90% yield of this compound.

Applications of this compound

Internal Standard in Lipidomics

This compound serves as a critical internal standard for quantifying cholesterol and sterols in biological matrices, compensating for matrix effects and instrument variability.

Biomarker in Petroleum Geochemistry

Deuterated cholestanes are used as biomarkers to trace thermal maturity and biodegradation in crude oils, with this compound providing reference retention indices in GC-MS analyses .

Chemical Reactions Analysis

Alpha-Cholestane-d4 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cholestanone or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Alpha-Cholestane-d4 is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of alpha-Cholestane-d4 primarily involves its role as a stable isotope-labeled compound. It does not exert biological effects directly but serves as a tracer in various analytical techniques. Its deuterium atoms replace hydrogen atoms, allowing for precise tracking and quantification in mass spectrometry and other analytical methods .

Comparison with Similar Compounds

Key Observations:

Isotopic Labeling: α-Cholestane-d4’s deuterium substitution enables its use in isotope dilution mass spectrometry (IDMS), where it distinguishes itself from endogenous analytes. Non-deuterated 5α-cholestane lacks this utility .

Functional Groups : 7α-Hydroxy-4-cholesten-3-one’s hydroxyl and ketone groups increase polarity, altering chromatographic retention times compared to the hydrophobic α-Cholestane-d4 .

Stability : While α-Cholestane-d4 requires refrigeration (+4°C), 5α-cholestane is stable at room temperature, reflecting differences in degradation risks .

Analytical Performance

  • Chromatography: α-Cholestane-d4 co-elutes with non-deuterated analogs in HPLC but is distinguishable via MS due to its +4 Da mass shift. This property minimizes ion suppression artifacts in complex biological matrices .
  • Sensitivity : In gas chromatography (GC), 7α-hydroxy-4-cholesten-3-one requires derivatization (e.g., silylation) for volatility, whereas α-Cholestane-d4’s saturated structure allows direct analysis .

Research Implications

α-Cholestane-d4’s role in metabolomics and lipidomics is irreplaceable due to its isotopic purity and compatibility with high-resolution MS. In contrast, 5α-cholestane serves as a baseline for structural studies, and 7α-hydroxy-4-cholesten-3-one is pivotal in bile acid research. Future studies should explore deuterated analogs with varying labeling positions to address interference in multiplexed assays .

Biological Activity

Alpha-Cholestane-d4, a deuterium-labeled derivative of cholestane, serves as a significant tool in biochemical research, particularly in studies related to sterol metabolism and pharmacokinetics. This compound is utilized as a tracer in various biological assays, enhancing the understanding of metabolic pathways and drug interactions.

This compound (CAS Number: 205529-74-4) is characterized by the incorporation of deuterium atoms into its molecular structure. This modification not only alters its physical properties but also allows for precise tracking in metabolic studies. The presence of deuterium enhances the stability and detection of the compound during analytical processes such as mass spectrometry.

Biological Applications

This compound is employed in several key areas of biological research:

  • Metabolic Studies : It is widely used to trace the pathways of cholesterol metabolism. The deuterium labels allow researchers to monitor the incorporation and transformation of cholesterol within biological systems.
  • Pharmacokinetic Research : The compound aids in understanding the absorption, distribution, metabolism, and excretion (ADME) of steroid-based drugs. By using this compound as a reference standard, researchers can determine how modifications to drug structures affect their pharmacokinetic profiles .
  • Steroid Quantification : As an internal standard in mass spectrometry, this compound facilitates accurate quantification of steroids and other lipophilic compounds, ensuring reliable results in both clinical and research settings .

The mechanism by which this compound exerts its effects primarily involves its role as a tracer. When introduced into biological systems, it participates in metabolic pathways similar to those of natural cholesterol. This allows researchers to observe changes in metabolic rates and pathways without altering the native biochemical environment significantly .

Pharmacokinetics

The incorporation of stable isotopes like deuterium into drug molecules can potentially modify their pharmacokinetic profiles. Studies indicate that deuterated compounds often exhibit altered metabolic rates compared to their non-deuterated counterparts, which can lead to improved therapeutic outcomes or reduced side effects .

Case Study: Cholesterol Metabolism

In a study examining cholesterol metabolism, researchers utilized this compound to trace its incorporation into cellular membranes. The findings indicated that cells treated with the deuterated compound showed distinct patterns of cholesterol uptake compared to controls, highlighting its utility in elucidating cholesterol homeostasis mechanisms .

Table 1: Comparative Analysis of Biological Activity

Study FocusMethodologyKey Findings
Cholesterol MetabolismTracer studies with this compoundEnhanced understanding of sterol biosynthesis pathways
PharmacokineticsMass spectrometryAltered metabolic profiles observed with deuterated compounds
Drug DevelopmentInternal standard useImproved accuracy in quantifying steroid levels

Q & A

Basic Research Questions

Q. How should researchers design experiments using α-Cholestane-d₄ as an internal standard for lipid analysis?

  • Methodological Guidance :

  • Step 1 : Optimize sample preparation by ensuring α-Cholestane-d₄ is dissolved in a compatible solvent (e.g., chloroform:methanol mixtures) to avoid precipitation .
  • Step 2 : Calibrate mass spectrometry (MS) or nuclear magnetic resonance (NMR) instruments using α-Cholestane-d₄ at concentrations reflecting expected analyte levels. Include blank runs to account for background interference .
  • Step 3 : Validate reproducibility by repeating experiments across multiple batches and operators, documenting deviations >5% as potential systemic errors .

Q. What analytical techniques are most reliable for characterizing α-Cholestane-d₄ in complex biological matrices?

  • Methodological Guidance :

  • Gas Chromatography-MS (GC-MS) : Use high-resolution columns (e.g., DB-5MS) to separate α-Cholestane-d₄ from co-eluting lipids. Confirm deuteration via isotopic peak patterns .
  • NMR Spectroscopy : Leverage ²H-NMR to quantify deuterium incorporation, ensuring shimming and locking protocols are standardized to minimize signal drift .
  • Cross-Validation : Compare results from at least two independent methods (e.g., MS + NMR) to confirm accuracy .

Q. How can researchers assess the purity and isotopic enrichment of commercially sourced α-Cholestane-d₄?

  • Methodological Guidance :

  • Purity Testing : Perform thin-layer chromatography (TLC) or HPLC with UV detection at 210 nm to detect non-deuterated contaminants .
  • Isotopic Enrichment : Calculate deuterium content via mass spectrometry, using theoretical isotopic distributions as benchmarks. Acceptable enrichment is ≥98% for quantitative studies .

Advanced Research Questions

Q. How do isotopic effects of α-Cholestane-d₄ influence reaction kinetics in metabolic tracing studies?

  • Methodological Guidance :

  • Kinetic Isotope Effect (KIE) Analysis : Compare turnover rates of deuterated vs. non-deuterated cholestane in enzyme assays (e.g., cytochrome P450 systems). Use Arrhenius plots to quantify activation energy differences .
  • Computational Modeling : Apply density functional theory (DFT) to predict bond dissociation energies, validating results against experimental rate constants .

Q. What strategies resolve contradictions in data when α-Cholestane-d₄ interacts with deuterated solvents?

  • Methodological Guidance :

  • Control Experiments : Replace deuterated solvents (e.g., D₂O, CDCl₃) with non-deuterated analogs to isolate solvent-induced isotopic interference .
  • Statistical Frameworks : Apply ANOVA or mixed-effects models to distinguish solvent effects from biological variability. Report confidence intervals and effect sizes .
  • Peer Review : Submit raw datasets for independent validation, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. How can researchers validate the stability of α-Cholestane-d₄ under varying experimental conditions (e.g., pH, temperature)?

  • Methodological Guidance :

  • Accelerated Stability Testing : Incubate α-Cholestane-d₄ at extreme pH (1–13) and temperatures (4–70°C). Monitor degradation via LC-MS every 24 hours for 7 days .
  • Kinetic Modeling : Use first-order decay models to extrapolate shelf-life under standard lab conditions. Include Arrhenius-derived activation energy in reports .

Q. What cross-disciplinary applications of α-Cholestane-d₄ warrant further exploration in synthetic chemistry or biophysics?

  • Methodological Guidance :

  • Synthetic Chemistry : Investigate its role as a chiral dopant in liquid crystals by measuring helical twisting power via polarized optical microscopy .
  • Biophysics : Use small-angle X-ray scattering (SAXS) to study α-Cholestane-d₄’s impact on lipid bilayer structure, correlating deuteration with membrane rigidity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.